

Application Notes: Flow Cytometry Analysis of B-cells Treated with BMS-986195

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986195, also known as branebrutinib, is a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival.[2][3] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases. Consequently, targeting BTK with inhibitors like BMS-986195 represents a promising therapeutic strategy for these conditions.[4]

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of B-cells treated with BMS-986195. The described protocols and data presentation formats are designed to enable researchers to effectively assess the pharmacological effects of this compound on B-cell biology.

Mechanism of Action of BMS-986195

BMS-986195 is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys481) in the active site of BTK. This covalent modification leads to the rapid and sustained inactivation of BTK's kinase activity.[5] The inhibition of BTK disrupts the downstream signaling cascade initiated by B-cell receptor (BCR) engagement. This interference with BCR signaling ultimately modulates B-cell function by inhibiting activation, proliferation, and the production of pro-inflammatory cytokines and antibodies.[3]



Effects on B-Cell Function

Treatment of B-cells with BMS-986195 has been shown to potently inhibit several key functional responses, including:

- B-Cell Activation: BMS-986195 effectively suppresses the upregulation of B-cell activation markers.[4] In human whole blood assays, it has been demonstrated to inhibit the BCRstimulated expression of CD69 on B-cells.[1]
- Co-stimulatory Molecule Expression: The expression of co-stimulatory molecules such as CD80 and CD86, which are essential for antigen presentation and T-cell activation, is modulated by BTK signaling.[3]
- Proliferation: By blocking BTK-mediated signaling, BMS-986195 inhibits B-cell proliferation following BCR activation.[3]
- Cytokine Production: The production of various cytokines by B-cells, which contribute to inflammatory responses, is also diminished upon treatment with BMS-986195.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of BMS-986195.

Table 1: In Vitro Inhibitory Activity of BMS-986195 against TEC Family Kinases

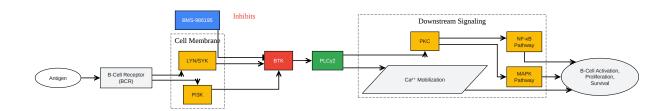
Kinase	IC50 (nM)
втк	0.1[1]
TEC	0.9[1]
BMX	1.5[1]
TXK	5[1]

Table 2: Functional Inhibitory Activity of BMS-986195 in B-Cells



Functional Endpoint	Cell Type/System	IC50 (nM)
BCR-stimulated CD69 Expression	Human Whole Blood B-cells	11[1]
Calcium Flux	B-cells	7[3]
Cytokine Production	B-cells	<1[3]
Proliferation	B-cells	<1[3]
CD86 Surface Expression	B-cells	<1[3]

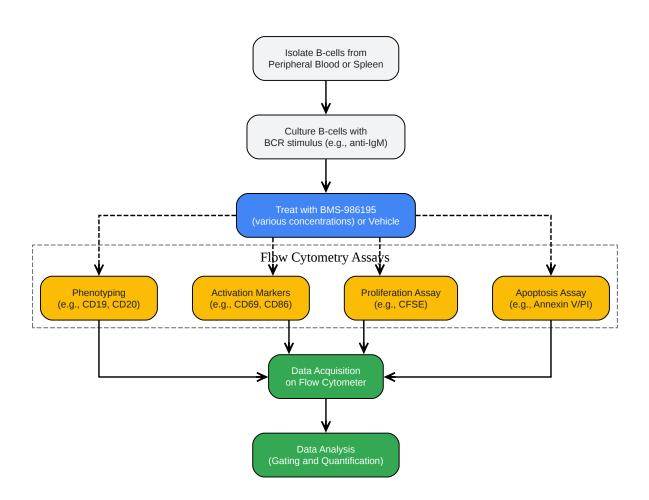
Signaling Pathway and Experimental Workflow



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Caption: BTK Signaling Pathway Inhibition by BMS-986195.





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Caption: Experimental Workflow for B-cell Analysis.

Protocols: Flow Cytometry Analysis of B-cells Treated with BMS-986195

I. B-Cell Isolation and Culture

Isolate B-cells:



- For human samples, isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
- For murine samples, prepare a single-cell suspension from the spleen.
- Enrich for B-cells using a negative selection magnetic-activated cell sorting (MACS) kit to obtain a pure B-cell population.

Cell Culture:

- Resuspend the purified B-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 50 μM 2-mercaptoethanol.
- Plate the cells at a density of 1 x 10⁶ cells/mL in a 96-well U-bottom plate.

II. BMS-986195 Treatment and B-Cell Stimulation

- Prepare BMS-986195:
 - Prepare a stock solution of BMS-986195 in DMSO.
 - Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- Treatment and Stimulation:
 - Pre-treat the B-cells with the various concentrations of BMS-986195 or vehicle control for 1 hour at 37°C and 5% CO2.
 - \circ Stimulate the B-cells by adding a B-cell receptor (BCR) stimulus, such as F(ab')2 antihuman or anti-mouse IgM/IgG, to a final concentration of 10 μ g/mL.
 - Incubate the cells for the desired time points depending on the assay:
 - Activation Marker Analysis: 24 hours.
 - Proliferation Assay: 72 hours.



Apoptosis Assay: 48 hours.

III. Flow Cytometry Staining Protocols

- A. B-Cell Phenotyping and Activation Marker Analysis
- Harvest and Wash:
 - After the incubation period, harvest the cells and transfer them to FACS tubes.
 - Wash the cells twice with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
- Surface Staining:
 - Resuspend the cell pellet in 100 μL of FACS buffer containing a cocktail of fluorescently conjugated antibodies. A recommended panel includes:
 - Anti-CD19 (to identify B-cells)
 - Anti-CD69 (early activation marker)
 - Anti-CD86 (co-stimulatory molecule)
 - A viability dye (to exclude dead cells)
 - o Incubate for 30 minutes on ice in the dark.
- Wash and Resuspend:
 - Wash the cells twice with FACS buffer.
 - Resuspend the final cell pellet in 300 μL of FACS buffer for analysis.
- B. B-Cell Proliferation Assay (using CFSE)
- CFSE Labeling (prior to culture):
 - Before plating, resuspend the isolated B-cells at 1 x 10⁷ cells/mL in pre-warmed PBS.



- Add CFSE to a final concentration of 5 μM and incubate for 10 minutes at 37°C.
- Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
- Wash the cells three times with complete medium.
- Culture, Treatment, and Stimulation:
 - Proceed with cell culture, BMS-986195 treatment, and stimulation as described in Section II for 72 hours.
- Staining and Analysis:
 - Harvest and wash the cells.
 - Stain with anti-CD19 and a viability dye.
 - Analyze the CFSE fluorescence intensity within the live CD19+ B-cell population.
 Proliferation is indicated by the serial halving of CFSE fluorescence in subsequent generations of dividing cells.
- C. B-Cell Apoptosis Assay (using Annexin V and Propidium Iodide)
- Harvest and Wash:
 - After 48 hours of culture, harvest the cells, including any non-adherent cells in the supernatant.
 - Wash the cells twice with cold PBS.
- Annexin V and PI Staining:
 - Resuspend the cells in 100 μL of 1X Annexin V binding buffer.
 - Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
 - Incubate for 15 minutes at room temperature in the dark.



- Analysis:
 - Add 400 μL of 1X Annexin V binding buffer to each tube.
 - Analyze the samples immediately by flow cytometry.
 - Live cells: Annexin V- / PI-
 - Early apoptotic cells: Annexin V+ / PI-
 - Late apoptotic/necrotic cells: Annexin V+ / PI+

IV. Data Acquisition and Analysis

- Data Acquisition:
 - Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., at least 10,000 live B-cell events) for statistical analysis.
- Gating Strategy:
 - First, gate on singlets to exclude cell doublets.
 - Next, gate on live cells using the viability dye.
 - From the live cell population, gate on B-cells using the CD19 marker.
 - Analyze the expression of activation markers, CFSE dilution, or Annexin V/PI staining within the live CD19+ B-cell gate.
- Data Interpretation:
 - Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for activation markers.
 - Determine the percentage of cells that have undergone division for the proliferation assay.
 - Calculate the percentage of early and late apoptotic cells.



 Plot the results as a function of BMS-986195 concentration to determine dose-response curves and IC50 values.

References

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